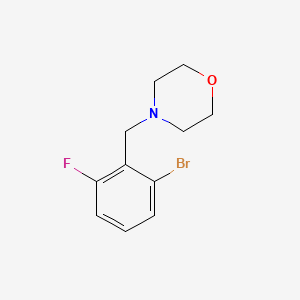

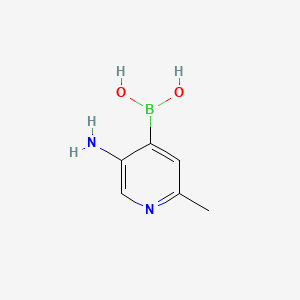

![molecular formula C16H22N4O3 B578721 Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate CAS No. 1228631-09-1](/img/structure/B578721.png)

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

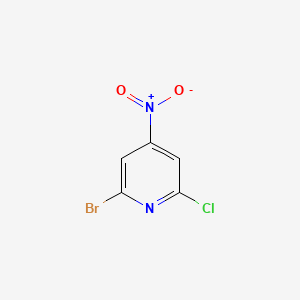

“Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N4O3 . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” consists of a pyrazolo[1,5-a]pyrimidine core with a piperidine ring attached to it . The molecular weight of the compound is 318.371 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” include a molecular weight of 318.371 Da . More specific properties like melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthetic Routes and Industrial Production

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate has been a subject of research, particularly in the context of its synthetic routes and potential industrial production. For instance, studies have delved into the synthetic routes of related compounds, analyzing different routes to find suitable ones for industrial-scale production. These studies often involve complex multi-step processes including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution to yield the desired compound (Mi, 2015).

Stereoselective Synthesis

Research has also explored the stereoselective synthesis of amines and their derivatives using chiral sulfinamides, with tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate related compounds serving as key intermediates. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral in natural products and therapeutically relevant compounds (Philip et al., 2020).

Medicinal and Pharmaceutical Applications

Furthermore, the compound and its derivatives have been implicated in the treatment of various conditions, especially in the context of central nervous system (CNS) disorders. Research has identified functional chemical groups, including those present in tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate, that may serve as lead molecules for the synthesis of compounds with potential CNS activity. Such compounds have been associated with effects ranging from depression to euphoria and convulsion, suggesting a broad spectrum of potential therapeutic applications (Saganuwan, 2017).

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. For example, research has highlighted the antibacterial activity of hybrids containing 1,2,3-triazole and 1,2,4-triazole against Staphylococcus aureus. These hybrids, which may contain structural motifs similar to tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate, are recognized for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Orientations Futures

The Pyrazolo[1,5-a]pyrimidines family of compounds, to which “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” belongs, has attracted a great deal of attention in medicinal chemistry . Future research could focus on the development of new synthetic routes and applications of these compounds .

Propriétés

IUPAC Name |

tert-butyl 4-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)12-10-13-17-7-4-14(21)20(13)18-12/h4,7,10-11,18H,5-6,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVJCWALFXJWQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=CC(=O)N3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678347 |

Source

|

| Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate | |

CAS RN |

1228631-09-1 |

Source

|

| Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

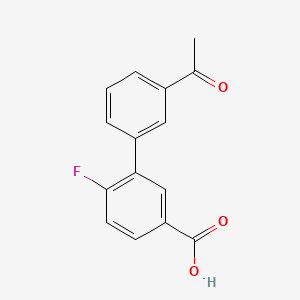

![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)

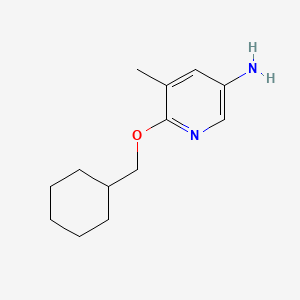

![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)

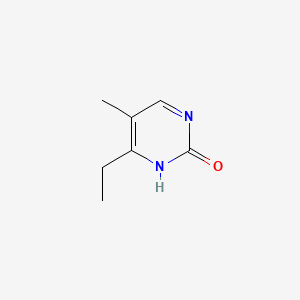

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B578656.png)

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)